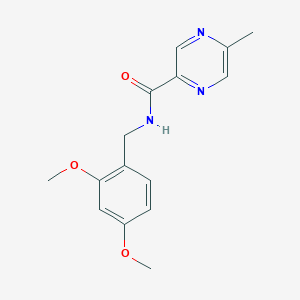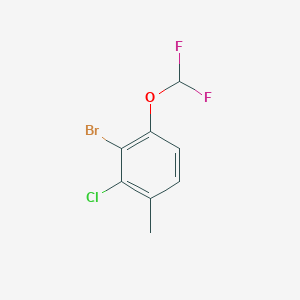
2-Bromo-3-chloro-1-(difluoromethoxy)-4-methylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-3-chloro-1-(difluoromethoxy)-4-methylbenzene is an organic compound that belongs to the class of halogenated aromatic compounds It is characterized by the presence of bromine, chlorine, and difluoromethoxy groups attached to a benzene ring, along with a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-3-chloro-1-(difluoromethoxy)-4-methylbenzene typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-3-chloro-1-(difluoromethoxy)-4-methylbenzene can undergo various chemical reactions, including:
Substitution Reactions: Both nucleophilic and electrophilic substitution reactions can occur, given the presence of halogen atoms.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, leading to the formation of different functional groups.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling, forming new carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Electrophilic Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can lead to the formation of ethers or amines, while coupling reactions can result in biaryl compounds.
Scientific Research Applications
2-Bromo-3-chloro-1-(difluoromethoxy)-4-methylbenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-Bromo-3-chloro-1-(difluoromethoxy)-4-methylbenzene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of halogen atoms and the difluoromethoxy group can enhance its binding affinity and specificity for certain targets.
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-1-chloro-3-fluorobenzene
- 1-Bromo-3-chloro-2-fluorobenzene
- 2-Bromo-1-chloro-4-methylbenzene
Uniqueness
2-Bromo-3-chloro-1-(difluoromethoxy)-4-methylbenzene is unique due to the presence of the difluoromethoxy group, which imparts distinct chemical and physical properties. This group can influence the compound’s reactivity, stability, and interactions with other molecules, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C8H6BrClF2O |
|---|---|
Molecular Weight |
271.48 g/mol |
IUPAC Name |
2-bromo-3-chloro-1-(difluoromethoxy)-4-methylbenzene |
InChI |
InChI=1S/C8H6BrClF2O/c1-4-2-3-5(13-8(11)12)6(9)7(4)10/h2-3,8H,1H3 |
InChI Key |
FJGBVBOVLFZTRM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C=C1)OC(F)F)Br)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


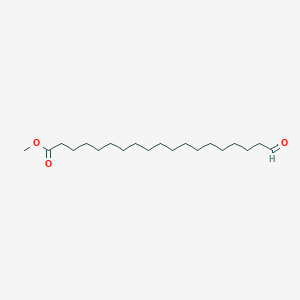
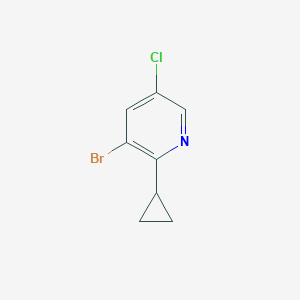
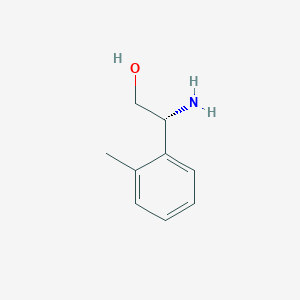
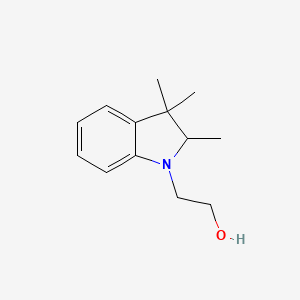
![2H-pyrimido[1,2-a]pyrimidin-2-one](/img/structure/B13121266.png)
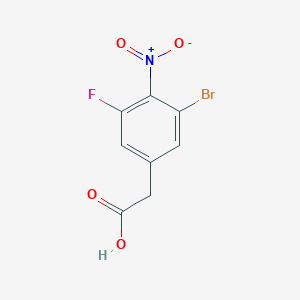
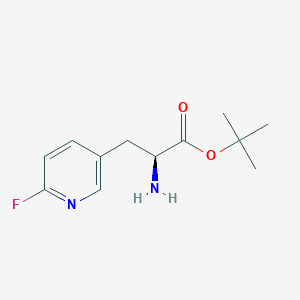


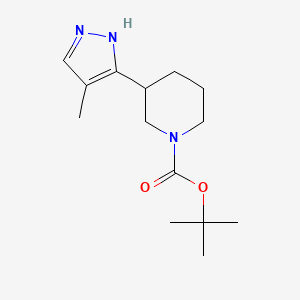
![3-Chloro-6,7,8,9-tetrahydrobenzo[g]cinnolin-4-ol](/img/structure/B13121296.png)
![4-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine](/img/structure/B13121303.png)

